1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one
Overview
Description
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Coupling with Indole Derivative: The triazole ring is then coupled with an indole derivative through a condensation reaction, often facilitated by a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase, bacterial cell wall synthesis enzymes, and DNA topoisomerases.
Pathways Involved: Inhibition of enzyme activity, disruption of bacterial cell wall synthesis, and interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-methoxy-5,6-dihydro-1H-indol-2(4H)-one: Similar structure with a methoxy group instead of a hydroxyl group.
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indole: Lacks the carbonyl group at the 2-position.
Uniqueness
1-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-1H-indol-2(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-hydroxy-5,6-dihydro-4H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-13-14-8(2)15(7)16-10-6-4-3-5-9(10)11(17)12(16)18/h6,17H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWECNHDPTKRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C3=CCCCC3=C(C2=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128257 | |
Record name | 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439441-58-3 | |
Record name | 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439441-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indol-2-one, 1-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1,4,5,6-tetrahydro-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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